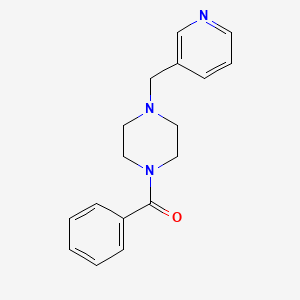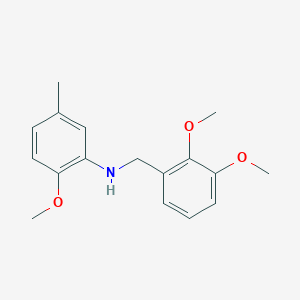![molecular formula C15H20N4O3S B5695421 4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B5695421.png)
4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide, also known as DMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTB is a member of the sulfonylurea family of compounds, which are commonly used in the treatment of diabetes. However, DMTB has been found to have unique properties that make it a valuable tool in biochemical and physiological research.
Mecanismo De Acción
4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide works by binding to a specific site on the SURs, which prevents the receptors from functioning properly. This, in turn, leads to a decrease in insulin secretion, which can be used to study the role of SURs in glucose homeostasis. This compound has also been shown to have effects on other physiological processes, such as neuronal activity and cardiovascular function, which are thought to be mediated by its effects on SURs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the tissue and context in which it is used. In pancreatic beta cells, this compound has been shown to decrease insulin secretion by inhibiting the activity of SUR1. In the brain, this compound has been shown to modulate neuronal activity by inhibiting the activity of SUR2B. In the cardiovascular system, this compound has been shown to have vasodilatory effects by inhibiting the activity of SUR2A.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide in scientific research is its specificity for SURs. This allows researchers to study the effects of these receptors in a variety of different tissues and contexts. However, one limitation of using this compound is that it can have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving 4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide. One area of interest is the role of SURs in the pathogenesis of diabetes and other metabolic disorders. Another area of interest is the role of SURs in the cardiovascular system, particularly in the context of ischemic injury. Additionally, there is growing interest in the development of novel compounds that target SURs with greater specificity and potency than this compound.
Métodos De Síntesis
The synthesis of 4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide involves the reaction of 4-aminobenzamide with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid and dimethylsulfonamide. The resulting compound is then purified using column chromatography. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide has been used extensively in scientific research due to its ability to inhibit the activity of sulfonylurea receptors (SURs). These receptors are found in many different tissues throughout the body and play a role in regulating insulin secretion, cardiovascular function, and neuronal activity. By inhibiting the activity of SURs, this compound can be used to study the physiological and biochemical effects of these receptors in a variety of different contexts.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-10-14(11(2)19(5)17-10)16-15(20)12-6-8-13(9-7-12)23(21,22)18(3)4/h6-9H,1-5H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNTVIZRJLVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5695350.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(6-methyl-2-pyridinyl)glycinamide](/img/structure/B5695358.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)
![1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5695368.png)


![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5695382.png)



![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5695402.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5695405.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5695409.png)
